molecular formula C17H18N2O4S B2713463 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine CAS No. 1421524-45-9

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine

Cat. No.: B2713463
CAS No.: 1421524-45-9
M. Wt: 346.4
InChI Key: HJFIORSCLAGVSD-UHFFFAOYSA-N
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Description

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a chemical compound offered for research and development purposes. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is present in compounds investigated for a variety of biological activities. Research indicates that this core structure is a valuable template in medicinal chemistry, featured in ligands for neurological targets like dopamine D4 receptors and alpha(2)-adrenoceptors , as well as in inhibitors for enzymes like PARP1 for cancer research and bacterial DprE1 for tuberculosis . The specific sulfonyl-pyrrolidine-pyridine substitution in this reagent may offer potential as a building block or intermediate in the synthesis of novel bioactive molecules. Researchers can utilize this compound to explore new chemical space in drug discovery programs, develop tool compounds for probing biological pathways, or conduct structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-24(21,14-4-5-16-17(11-14)23-10-9-22-16)19-8-6-13(12-19)15-3-1-2-7-18-15/h1-5,7,11,13H,6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFIORSCLAGVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate . This intermediate is further reacted with pyrrolidine and pyridine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing the dihydrobenzo[dioxin] structure exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • A notable study highlighted the synthesis of related compounds that demonstrated selective inhibition of carbonic anhydrases, which are implicated in tumor progression and metastasis .
  • Neuropathic Pain Management :
    • Research has identified the potential of this compound in managing neuropathic pain, particularly in models of oxaliplatin-induced neuropathy. It has been shown to modulate pain pathways effectively, providing relief in preclinical studies .
  • Antimicrobial Properties :
    • The sulfonamide group in the structure may contribute to antimicrobial activity. Compounds with similar motifs have been reported to exhibit significant antibacterial effects against various pathogens .

Biological Activities

The biological activities of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine can be summarized as follows:

Activity Description
AnticancerInhibits tumor growth and induces apoptosis in cancer cells
AnalgesicReduces pain sensation in neuropathic models
AntimicrobialExhibits activity against bacterial strains
Enzyme InhibitionModulates carbonic anhydrases involved in cancer progression

Synthetic Methodologies

The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multi-step procedures that include:

  • Formation of Sulfonamide Linkage : The reaction between sulfonyl chlorides and amines (such as pyrrolidines) under basic conditions.
  • Pyridine Ring Formation : Utilizing nucleophilic substitutions or cyclization reactions to construct the pyridine moiety.
  • Purification and Characterization : Employing techniques such as chromatography for purification and NMR or mass spectrometry for characterization.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study demonstrated that derivatives of this compound showed enhanced selectivity for carbonic anhydrase IX over XII, suggesting a potential for targeted cancer therapy .
  • Case Study on Neuropathic Pain :
    • In vivo studies assessed the analgesic effects of related compounds in mouse models, highlighting their efficacy in reducing hypersensitivity associated with chemotherapy-induced neuropathy .

Mechanism of Action

The mechanism of action of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Structural Differences : Replaces the pyrrolidine-sulfonyl-pyridine system with a piperazine-linked indane core.
  • Functional Impact : S 18126 is a potent dopamine D4 receptor antagonist, whereas the target compound’s activity remains uncharacterized in the provided evidence. The indane and piperazine groups in S 18126 may enhance steric bulk and receptor selectivity compared to the smaller pyrrolidine-pyridine system .
  • Pharmacological Data: Property S 18126 Target Compound Receptor Affinity (Ki) D4: 0.3 nM; D2: >10,000 nM Not reported Selectivity >3,000-fold for D4 over D2 Unknown

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine

  • Structural Differences : Lacks the sulfonylated pyrrolidine moiety, retaining only the benzodioxin-pyridine backbone.
  • This analog is primarily used as a synthetic intermediate .

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Structural Differences : Incorporates a methyl-oxopyridine-carbonitrile group instead of the pyrrolidine-sulfonyl-pyridine system.
  • Functional Impact : The electron-withdrawing nitrile and ketone groups may alter electronic properties, reducing basicity compared to the target compound’s pyridine. Such derivatives are often explored as kinase inhibitors or antimicrobial agents .

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

  • Structural Differences : Contains a pyrrolidine-benzodioxin system without the sulfonyl or pyridine substituents.
  • This compound is typically a precursor in synthesizing more complex derivatives like the target molecule .

Key Research Findings and Trends

Benzodioxin Motif : Common across all analogs, this group is critical for aromatic stacking interactions in receptor binding .

Sulfonyl vs. Piperazine/Pyrrolidine : Sulfonyl groups (target compound) enhance polarity and metabolic stability compared to piperazine (S 18126) or plain pyrrolidine ( analogs) .

Biological Activity

The compound 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring linked to a pyrrolidine moiety, which is further substituted with a sulfonyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin structure. This unique arrangement contributes to its biological properties.

Molecular Formula

  • C : 18
  • H : 18
  • N : 4
  • O : 3
  • S : 2

Molecular Weight

  • Molecular Weight : 402.49 g/mol

Research indicates that compounds similar to 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine may interact with various biological targets:

  • Ion Channel Modulation : The compound acts as an inhibitor that binds to ion channels, influencing cellular excitability and signaling pathways .
  • Antitumor Activity : Similar derivatives have shown promise in inhibiting key oncogenic pathways, particularly those involving BRAF and EGFR kinases .
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Biological Activity Overview

Activity Type Description
AntitumorInhibits cell proliferation in various cancer cell lines; synergistic effects with chemotherapeutics .
Anti-inflammatoryReduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Ion Channel InhibitionModulates ion channel activity, affecting neuronal excitability .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that derivatives exhibited significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced therapeutic efficacy, suggesting a potential for use in combination therapies against resistant cancer types .

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of similar sulfonamide derivatives. The study demonstrated that these compounds effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Q & A

Q. How can researchers design experiments to validate hypotheses derived from conflicting literature?

  • Methodological Answer :
  • Hypothesis-driven design : Formulate testable predictions (e.g., "Compound X inhibits Kinase Y via ATP-competitive binding") and design kinase assays with ATP titration .
  • Negative controls : Include known inhibitors/agonists to benchmark activity and rule out assay artifacts .
  • Blinded analysis : Mask sample identities during data collection to reduce bias .

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